4,6-Dichloronicotinamide

Description

BenchChem offers high-quality 4,6-Dichloronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVYHPUXNYVYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344873 | |

| Record name | 4,6-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70593-57-6 | |

| Record name | 4,6-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloronicotinamide: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloronicotinamide, a halogenated derivative of the essential B vitamin nicotinamide, presents a scaffold of interest for medicinal chemistry and drug development. While its precise chemical and biological properties are not extensively documented in publicly available literature, this guide synthesizes the current understanding of its structure, offers a plausible synthetic route, and explores the potential biological activities based on related compounds. The significant gaps in the experimental data for 4,6-Dichloronicotinamide highlight the need for further research to fully characterize this compound and unlock its potential therapeutic applications.

Chemical Identity and Structure

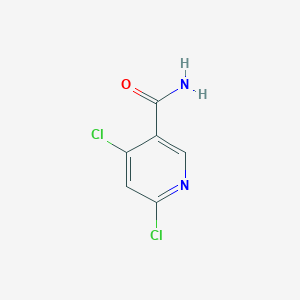

4,6-Dichloronicotinamide is a pyridinecarboxamide characterized by the presence of two chlorine atoms at positions 4 and 6 of the pyridine ring. The amide group is located at position 3.

Table 1: Chemical Identifiers and Basic Properties of 4,6-Dichloronicotinamide

| Property | Value | Source |

| CAS Number | 70593-57-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₄Cl₂N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 191.01 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 4,6-dichloropyridine-3-carboxamide | --INVALID-LINK-- |

| SMILES | NC(=O)C1=CN=C(Cl)C=C1Cl | --INVALID-LINK-- |

| InChIKey | IQVYHPUXNYVYFW-UHFFFAOYSA-N | --INVALID-LINK-- |

Below is a 2D representation of the chemical structure of 4,6-Dichloronicotinamide.

Caption: 2D structure of 4,6-Dichloronicotinamide.

Physicochemical Properties

Table 2: Physicochemical Properties of 4,6-Dichloronicotinic Acid (Precursor)

| Property | Value | Source |

| Melting Point | 158-160 °C | --INVALID-LINK-- |

| Boiling Point | 337.0±37.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water. | --INVALID-LINK--, --INVALID-LINK-- |

It is anticipated that 4,6-Dichloronicotinamide would be a solid at room temperature with limited solubility in water, and likely soluble in polar organic solvents such as DMSO and DMF.

Synthesis

A definitive, detailed experimental protocol for the synthesis of 4,6-Dichloronicotinamide is not available in the reviewed literature. However, a plausible and common method for its preparation would involve a two-step process starting from 4,6-dichloronicotinic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via the formation of an acyl chloride intermediate, followed by amidation.

Caption: Proposed synthesis of 4,6-Dichloronicotinamide.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dichloronicotinoyl Chloride

-

To a solution of 4,6-dichloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4,6-Dichloronicotinamide

-

The crude 4,6-dichloronicotinoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, THF).

-

The solution is cooled in an ice bath.

-

An excess of a concentrated aqueous solution of ammonia (NH₄OH) or anhydrous ammonia gas is slowly added to the cooled solution with vigorous stirring.

-

The reaction is typically allowed to warm to room temperature and stirred for several hours.

-

The resulting solid is collected by filtration, washed with water to remove any ammonium salts, and then dried to afford 4,6-Dichloronicotinamide.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization (Predicted)

While no experimental spectra for 4,6-Dichloronicotinamide have been found, the expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for 4,6-Dichloronicotinamide

| Technique | Predicted Features |

| ¹H NMR | - Two singlets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. - A broad singlet corresponding to the -NH₂ protons of the amide group. The chemical shift of this peak would be dependent on the solvent and concentration. |

| ¹³C NMR | - Six distinct signals are expected for the six carbon atoms. - The carbonyl carbon of the amide will appear downfield (δ ~160-170 ppm). - The four carbon atoms of the pyridine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbons attached to chlorine atoms shifted downfield. |

| IR Spectroscopy | - N-H stretching vibrations of the primary amide in the region of 3100-3500 cm⁻¹ (typically two bands for a primary amide). - A strong C=O stretching vibration of the amide group around 1650-1690 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. - Aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 192 and M+4 peak at m/z 194 with relative intensities of approximately 6:9:3). - Fragmentation may involve the loss of the amide group (-NH₂) or the carbonyl group (CO). |

Potential Biological Activity

Specific biological activity and signaling pathway data for 4,6-Dichloronicotinamide are not available. However, the broader class of nicotinamide derivatives has been investigated for various therapeutic applications.

-

Antimicrobial and Antifungal Activity: Substituted nicotinamides have shown promise as antibacterial and antifungal agents. The presence of halogen atoms can sometimes enhance this activity. Therefore, it is plausible that 4,6-Dichloronicotinamide may exhibit antimicrobial or antifungal properties. Further screening against a panel of bacterial and fungal strains would be required to validate this.

-

Cytotoxic Activity: Some halogenated organic compounds exhibit cytotoxic effects against cancer cell lines. The mechanism of action could involve various pathways, including the inhibition of key enzymes or the induction of apoptosis. Investigating the cytotoxic potential of 4,6-Dichloronicotinamide against a panel of cancer cell lines could be a valuable area of research.

-

Enzyme Inhibition: As a derivative of nicotinamide, a key component of the coenzyme NAD⁺, 4,6-Dichloronicotinamide could potentially interact with NAD⁺-dependent enzymes. However, the bulky and electron-withdrawing chlorine atoms might significantly alter its binding affinity and activity compared to the parent molecule.

Future Research and Conclusion

4,6-Dichloronicotinamide remains a largely uncharacterized compound with potential for further scientific investigation. The immediate research priorities should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques to confirm its structure and purity. This includes obtaining and interpreting its NMR, IR, and mass spectra, as well as determining its melting point and solubility in various solvents.

-

Biological Screening: A comprehensive biological evaluation is necessary to understand its potential therapeutic applications. This should include screening for antimicrobial, antifungal, and cytotoxic activities.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify any specific molecular targets or signaling pathways involved.

4,6-Dichloronicotinamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4,6-Dichloronicotinamide, a chemical compound utilized in scientific research and development. The information is intended to serve as a foundational reference for laboratory and research applications.

Core Compound Identification

4,6-Dichloronicotinamide is identified by the CAS Number 70593-57-6.[1][2][3] It is primarily used as a laboratory chemical and an intermediate in chemical synthesis.[1][2][4]

Physicochemical Data

The primary quantitative data for 4,6-Dichloronicotinamide are summarized in the table below for ease of reference. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Citations |

| CAS Number | 70593-57-6 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O | [3] |

| Molecular Weight | 191.01 g/mol | [3] |

Experimental Protocols and Biological Activity

Despite a comprehensive search of scientific literature and chemical databases, no detailed experimental protocols involving the use of 4,6-Dichloronicotinamide have been found. This includes a lack of specific methodologies for its application in biological or chemical assays, and a notable absence of published data regarding its biological activity, mechanism of action, or any associated signaling pathways.

Consequently, the creation of diagrams for signaling pathways or experimental workflows as requested is not possible due to the absence of the necessary underlying data. Researchers interested in utilizing this compound would need to develop and validate their own experimental procedures.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-Dichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-Dichloronicotinamide. While a publicly available, experimentally verified dataset for this specific compound could not be located, this document offers predicted spectral data based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a detailed experimental protocol for acquiring high-quality NMR spectra for this class of compounds and includes a logical workflow for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in 4,6-Dichloronicotinamide. These predictions are based on the analysis of structurally similar compounds and the known effects of substituent groups on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for 4,6-Dichloronicotinamide

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 8.5 - 8.8 | Singlet |

| H-5 | 7.4 - 7.7 | Singlet |

| -NH₂ | 7.0 - 8.0 | Broad Singlet |

Note: Chemical shifts are referenced to a standard internal reference like tetramethylsilane (TMS) at 0.00 ppm. The chemical shift of the amide protons (-NH₂) can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for 4,6-Dichloronicotinamide

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 148 - 153 |

| C=O | 165 - 170 |

Note: These are predicted values and the actual experimental values may vary.

Experimental Protocols for NMR Analysis

The following protocols provide a detailed methodology for the preparation and analysis of a sample of 4,6-Dichloronicotinamide using ¹H and ¹³C NMR spectroscopy.

1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent must be chosen. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for nicotinamide derivatives due to its excellent solvating power. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, so it should be reported with the data.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Sample Preparation:

-

Weigh the desired amount of 4,6-Dichloronicotinamide and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

To ensure a homogeneous solution, the mixture can be gently warmed or sonicated.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

-

Cap the NMR tube and label it clearly.

-

2. ¹H NMR Spectroscopy Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64 scans are typically adequate.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of 12-15 ppm is usually sufficient for most organic molecules.

-

-

Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like TMS.

-

Integrate the signals to determine the relative ratios of the different protons.

-

3. ¹³C NMR Spectroscopy Acquisition

-

Instrument: The same spectrometer as used for ¹H NMR can be used.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.

-

-

Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) or TMS.

-

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a compound like 4,6-Dichloronicotinamide using NMR spectroscopy.

Mass Spectrometry Analysis of 4,6-Dichloronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 4,6-Dichloronicotinamide, a key intermediate in pharmaceutical synthesis. This document outlines potential experimental protocols and expected fragmentation patterns, offering a foundational resource for its characterization and quantification in various matrices.

Introduction

4,6-Dichloronicotinamide is a substituted pyridine derivative. Its chemical structure, featuring a dichlorinated aromatic ring and a carboxamide group, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is crucial for its identification and for monitoring its presence in reaction mixtures and final products. This guide will explore the expected mass spectral data based on common ionization techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Data

The mass spectrometry analysis of 4,6-Dichloronicotinamide is anticipated to yield a characteristic molecular ion peak and several key fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted m/z Values and Fragment Identities for 4,6-Dichloronicotinamide

| Predicted m/z | Ion Formula | Proposed Fragment Identity | Notes |

| 191/193/195 | [C₆H₄Cl₂N₂O]⁺ | Molecular Ion [M]⁺ | Isotopic pattern due to two chlorine atoms. |

| 175/177/179 | [C₆H₃Cl₂NO]⁺ | Loss of NH₂ | Characteristic loss from the amide group. |

| 147/149 | [C₅H₃Cl₂N]⁺ | Loss of CONH₂ | Cleavage of the amide group from the pyridine ring. |

| 112 | [C₅H₄N₂O]⁺ | Loss of two Cl atoms | Represents the nicotinamide backbone. |

| 76 | [C₄H₂Cl]⁺ | Fragmentation of the pyridine ring | A smaller fragment resulting from ring cleavage. |

Note: The relative abundances of the isotopic peaks will depend on the specific ionization technique and conditions used.

Proposed Experimental Protocols

The following are suggested starting protocols for the analysis of 4,6-Dichloronicotinamide using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these methods will be necessary for specific applications and matrices.

LC-MS with Electrospray Ionization (ESI)

This method is suitable for the analysis of 4,6-Dichloronicotinamide in solution, offering high sensitivity and specificity.

-

Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer.

-

Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate : 0.3 mL/min

-

Injection Volume : 5 µL

-

Ionization Source : Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage : 3.5 kV

-

Source Temperature : 120 °C

-

Desolvation Temperature : 350 °C

-

Gas Flow :

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 600 L/hr

-

-

Data Acquisition : Full scan mode from m/z 50-300 to identify the molecular ion and major fragments. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.

-

Instrumentation : A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

-

GC Column : A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injector Temperature : 250 °C

-

Injection Mode : Splitless (1 µL injection volume).

-

Transfer Line Temperature : 280 °C

-

Ion Source Temperature : 230 °C

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Data Acquisition : Full scan mode from m/z 40-300.

Visualizing the Fragmentation Pathway

The fragmentation of 4,6-Dichloronicotinamide in the mass spectrometer can be visualized as a logical pathway. The following diagram illustrates the expected fragmentation cascade, starting from the molecular ion.

Predicted fragmentation pathway of 4,6-Dichloronicotinamide.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of 4,6-Dichloronicotinamide. The proposed fragmentation patterns and experimental protocols serve as a starting point for method development and routine analysis. Researchers are encouraged to adapt and optimize these methodologies to suit their specific instrumentation and analytical requirements. The distinct isotopic signature arising from the two chlorine atoms provides a high degree of confidence in the identification of this compound and its related fragments.

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of 4,6-Dichloronicotinamide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4,6-Dichloronicotinamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is built upon the well-established characteristic vibrational frequencies of its constituent functional groups: a primary amide, a dichlorinated pyridine ring, and aryl-chlorine bonds. This document outlines the expected spectral features, offers a standard experimental protocol for sample analysis, and visually maps the molecule's structure to its spectral characteristics.

Molecular Structure and Functional Groups

4,6-Dichloronicotinamide is a derivative of nicotinamide, a form of vitamin B3. Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a primary amide group (-CONH₂) at position 3. The interpretation of its FTIR spectrum relies on identifying the vibrational modes associated with these distinct chemical entities.

-

Primary Amide: This group gives rise to characteristic N-H and C=O stretching and bending vibrations.

-

Pyridine Ring: As an aromatic heterocycle, it exhibits C-H stretching, as well as C=C and C=N ring stretching and bending modes.

-

Aryl C-Cl Bonds: The carbon-chlorine bonds attached to the aromatic ring will produce stretching vibrations in the low-frequency region of the spectrum.

Predicted FTIR Spectrum Analysis

The FTIR spectrum can be analyzed by dividing it into key regions where specific vibrational modes are expected to appear.

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms.

-

N-H Stretching: A primary amide (-NH₂) group will prominently display two distinct bands corresponding to the asymmetric and symmetric N-H stretching modes. These bands are typically observed in the 3400-3170 cm⁻¹ range. They are expected to be of medium intensity and sharper than the broad O-H bands seen in alcohols.

-

Aromatic C-H Stretching: The C-H bond on the pyridine ring will produce one or more sharp, weak-to-medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Double-Bond Region (1800 - 1500 cm⁻¹)

This region is crucial for identifying carbonyl and aromatic ring structures.

-

Amide I Band (C=O Stretch): A strong, sharp absorption band corresponding to the C=O stretching vibration is the most intense feature of the amide group. For conjugated amides like 4,6-Dichloronicotinamide, this band is expected between 1680 and 1630 cm⁻¹ .

-

Amide II Band (N-H Bend): This band arises from the N-H in-plane bending vibration mixed with C-N stretching. For primary amides, it appears as a strong band in the 1650-1580 cm⁻¹ range, often close to or overlapping with the Amide I band.

-

Aromatic Ring Stretching (C=C and C=N): The pyridine ring will show a series of medium-to-strong bands due to C=C and C=N stretching vibrations, typically in the 1600-1475 cm⁻¹ region.

Fingerprint Region (< 1500 cm⁻¹)

This complex region contains a wealth of structural information from various bending and stretching vibrations.

-

Amide III Band (C-N Stretch): This band, resulting from a combination of C-N stretching and N-H bending, is of medium intensity and is expected in the 1420-1380 cm⁻¹ range.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bond will appear here. The specific positions can help infer the substitution pattern on the ring.

-

C-Cl Stretching: The stretching vibrations of the two C-Cl bonds are expected to produce strong bands in the low-wavenumber end of the fingerprint region. For aryl chlorides, these absorptions typically occur between 850 and 550 cm⁻¹ .[1] The presence of two chlorine atoms may result in multiple bands in this area.

Data Presentation: Summary of Predicted Vibrational Frequencies

The following table summarizes the expected key vibrational modes for 4,6-Dichloronicotinamide.

| Predicted Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3350 and ~3180 (two bands) | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amide |

| 3100 - 3000 | Weak | Aromatic C-H Stretch | Pyridine Ring |

| 1680 - 1630 | Strong | Amide I: C=O Stretch | Primary Amide |

| 1650 - 1580 | Strong | Amide II: N-H Bend | Primary Amide |

| 1600 - 1475 | Medium | Aromatic C=C and C=N Ring Stretches | Pyridine Ring |

| 1420 - 1380 | Medium | Amide III: C-N Stretch / N-H Bend | Primary Amide |

| 850 - 550 | Strong | Aryl C-Cl Stretch | Aryl Chloride |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient FTIR sampling technique suitable for analyzing solid powder samples with minimal preparation.[2][3]

Objective: To obtain a high-quality FTIR spectrum of solid 4,6-Dichloronicotinamide.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

4,6-Dichloronicotinamide sample (fine powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Methodology:

-

Background Spectrum Collection:

-

Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free tissue dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the powdered 4,6-Dichloronicotinamide sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[2]

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.[2]

-

-

Sample Spectrum Collection:

-

Acquire the FTIR spectrum of the sample. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing and Cleaning:

-

The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[4]

-

After analysis, release the press arm, remove the sample powder, and clean the crystal surface thoroughly with a solvent-dampened wipe.

-

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of 4,6-Dichloronicotinamide and their corresponding regions of absorption in an FTIR spectrum.

Caption: Correlation of molecular groups to FTIR regions.

References

The Solubility Profile of 4,6-Dichloronicotinamide: A Technical Guide for Researchers

Physicochemical Properties and Predicted Solubility Behavior

4,6-Dichloronicotinamide (CAS No. 70593-57-6) is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an amide group, suggests a molecule with moderate polarity. The presence of the amide group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which would typically contribute to solubility in protic solvents like alcohols. Conversely, the two chlorine atoms and the pyridine ring introduce some lipophilic character, suggesting potential solubility in non-polar or moderately polar aprotic solvents.

Predicting the precise solubility in any given solvent without experimental data is challenging. However, based on the principle of "like dissolves like," it can be inferred that 4,6-Dichloronicotinamide would exhibit some degree of solubility in a range of common organic solvents. Polar protic solvents such as methanol and ethanol are likely to be effective due to hydrogen bonding capabilities. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also expected to be good solvents due to their ability to solvate a wide range of organic molecules.[3][4][5] The solubility in less polar solvents like ethyl acetate, acetone, and chlorinated solvents such as dichloromethane and chloroform would depend on the balance between the polar amide group and the less polar dichlorinated pyridine ring. A related compound, ethyl 4,6-dichloronicotinate, is noted to be soluble in methanol, offering a qualitative indicator for the nicotinamide derivative.[6][7]

Quantitative Solubility Data

As of this review, specific quantitative solubility data for 4,6-Dichloronicotinamide in common organic solvents has not been reported in publicly accessible scientific literature or databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | Polar Protic | |||||

| Ethanol | Polar Protic | |||||

| Acetone | Polar Aprotic | |||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||||

| Ethyl Acetate | Moderately Polar Aprotic | |||||

| Acetonitrile | Polar Aprotic | |||||

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | |||||

| Dichloromethane | Chlorinated | |||||

| Chloroform | Chlorinated | |||||

| Toluene | Aromatic Hydrocarbon |

Experimental Protocol for Solubility Determination: The Equilibrium Method

The equilibrium solubility method is a widely accepted and robust technique for determining the solubility of a crystalline compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of 4,6-Dichloronicotinamide.

Objective: To determine the saturation solubility of 4,6-Dichloronicotinamide in various organic solvents at a specified temperature.

Materials:

-

4,6-Dichloronicotinamide (crystalline solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4,6-Dichloronicotinamide to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chosen for its compatibility with the solvent to avoid leaching of extractables.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) in a volumetric flask.

-

Quantify the concentration of 4,6-Dichloronicotinamide in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations of 4,6-Dichloronicotinamide.

-

-

Calculation:

-

Calculate the solubility of 4,6-Dichloronicotinamide in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

-

Safety Precautions:

-

Handle 4,6-Dichloronicotinamide and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4,6-Dichloronicotinamide using the equilibrium method.

Conclusion

While quantitative solubility data for 4,6-Dichloronicotinamide in common organic solvents is currently lacking in the public domain, this technical guide provides researchers with the foundational knowledge and a robust experimental protocol to determine these crucial parameters. Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and for the development of robust and scalable processes in the pharmaceutical industry. The provided methodologies and workflow diagrams serve as a practical resource for scientists and professionals engaged in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. 4,6-Dichloronicotinamide - CAS:70593-57-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 7. Cas 40296-46-6,Ethyl 4,6-dichloronicotinate | lookchem [lookchem.com]

An In-depth Technical Guide to the X-ray Crystal Structure of Dichlorinated Nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the X-ray crystal structures of 4,6-dichloronicotinamide and its closely related derivatives. Due to the limited availability of a wide range of publicly accessible crystal structures for 4,6-dichloronicotinamide derivatives, this document focuses on the crystallographic data of highly relevant analogues, including the direct precursor, methyl 4,6-dichloropyridine-3-carboxylate, and other dichlorinated pyridine carboxamides. The presented data offers crucial insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds, which are valuable for the rational design of novel therapeutics and agrochemicals.

Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal and agricultural chemistry, known for a wide range of biological activities. The introduction of chlorine atoms onto the pyridine ring, as in 4,6-dichloronicotinamide, significantly alters the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets.[1] X-ray crystallography provides definitive evidence of the three-dimensional structure of these molecules, which is essential for understanding their structure-activity relationships. This guide summarizes the available crystallographic data and experimental protocols for key dichlorinated pyridine carboxamide and carboxylate derivatives.

Crystallographic Data of Dichlorinated Pyridine Derivatives

The following tables summarize the key crystallographic parameters for selected derivatives, providing a basis for comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Methyl 4,6-dichloropyridine-3-carboxylate [2]

| Parameter | Value |

| Empirical Formula | C₇H₅Cl₂NO₂ |

| Formula Weight | 206.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.033 (4) |

| b (Å) | 18.974 (9) |

| c (Å) | 11.240 (6) |

| β (°) | 95.224 (8) |

| Volume (ų) | 1705.9 (15) |

| Z | 8 |

| Temperature (K) | 298 (2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption correction | Multi-scan |

| Rint | 0.035 |

| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.08 |

This compound crystallizes with two independent molecules in the asymmetric unit.[2]

Table 2: Crystal Data and Structure Refinement for N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide [3]

| Parameter | Value |

| Empirical Formula | C₁₂H₈Cl₂N₂O₂ |

| Formula Weight | 299.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1332 (5) |

| b (Å) | 10.5135 (5) |

| c (Å) | 11.8598 (6) |

| β (°) | 98.436 (2) |

| Volume (ų) | 1250.00 (11) |

| Z | 4 |

| Temperature (K) | 150.0 (2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption correction | Multi-scan |

| Rint | 0.027 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.096 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization procedures for the discussed compounds.

Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate[2]

Methyl 4,6-dichloropyridine-3-carboxylate was synthesized from methyl 4,6-dihydroxypyridine-3-carboxylate through chlorination with phosphorus oxychloride (POCl₃).[2] The reaction yielded the desired product as a low-melting yellow solid.[2]

Synthesis of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide[3]

This compound was synthesized by reacting 2-hydroxynicotinoyl chloride with 2,6-dichloroaniline.[3]

Single Crystal Growth

-

Methyl 4,6-dichloropyridine-3-carboxylate: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution in a hexane/dichloromethane mixture (1:4 v/v) at room temperature over one week.[2]

-

N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Single crystals were grown by the slow evaporation of a saturated ethanolic solution.[3] Approximately 30 mg of the compound was dissolved in a minimal amount of ethanol, filtered, and the vial was covered with a perforated parafilm to allow for slow evaporation.[3]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a Bruker SMART CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Structural Analysis and Intermolecular Interactions

In the crystal structure of methyl 4,6-dichloropyridine-3-carboxylate , the two independent molecules are linked by weak intermolecular C—H···O hydrogen bonds, forming layers.[2] The dihedral angles between the methoxycarbonyl group and the pyridine ring are 10.9 (2)° and 8.1 (4)° for the two molecules.[2]

The molecule of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits a highly twisted conformation, with the dihedral angle between the two aromatic rings being 70.68 (13)°.[3] The crystal packing is characterized by the formation of centrosymmetric lactam-lactam dimers through N—H···O hydrogen bonds.[3] An intramolecular N—H···O hydrogen bond is also observed.[3]

Experimental and logical Workflows

The following diagrams illustrate the general workflows for the synthesis, crystallization, and analysis of the title compounds, as well as a conceptual signaling pathway for the biological activity of nicotinamide derivatives.

Conclusion

This technical guide has compiled and presented the X-ray crystal structure data and experimental protocols for key dichlorinated pyridine derivatives closely related to 4,6-dichloronicotinamide. The provided data in the structured tables and the detailed methodologies offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural insights gained from these studies are instrumental for the future design and synthesis of novel 4,6-dichloronicotinamide derivatives with tailored properties for pharmaceutical and agrochemical applications. Further research to expand the library of crystal structures for a wider range of 4,6-dichloronicotinamide derivatives is encouraged to build a more comprehensive understanding of their structure-property relationships.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 4,6-Dichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloronicotinamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of two chlorine atoms at the C4 and C6 positions of the pyridine ring, activated by the electron-withdrawing nicotinamide moiety at C3, allows for selective functionalization through various organic reactions. This technical guide provides a comprehensive overview of the differential reactivity of these two chlorine atoms, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document summarizes key quantitative data, provides detailed experimental protocols from cited literature, and visualizes reaction pathways and workflows to facilitate the strategic design of synthetic routes for novel drug candidates.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key aspect of drug design. Dihalogenated pyridines, such as 4,6-dichloronicotinamide, are particularly valuable as they offer two distinct reaction sites. The electronic asymmetry of the pyridine ring, further influenced by the carboxamide group at the 3-position, results in a notable difference in the reactivity of the chlorine atoms at the C4 and C6 positions. Understanding and controlling the regioselectivity of reactions at these positions is crucial for the efficient synthesis of complex molecular architectures. This guide will delve into the factors governing this selectivity and provide practical protocols for achieving desired transformations.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution reactions, the pyridine ring is activated towards attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogen and the substituents. In the case of 4,6-dichloronicotinamide, the C4 position is generally more activated towards nucleophilic attack than the C6 position. This is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto the ring nitrogen and the carbonyl oxygen of the nicotinamide group.

While direct experimental data on SNAr reactions with 4,6-dichloronicotinamide is limited in the readily available literature, studies on analogous dichloropyrimidine systems provide valuable insights. For instance, in 6-aryl-2,4-dichloropyrimidines, amination strongly favors substitution at the C4 position.[1] This preference is explained by the formation of a more stable para-quinoid Meisenheimer intermediate when the attack occurs at C4.[1]

Table 1: Regioselectivity in Amination of Related Dichloro-N-Heterocycles

| Substrate | Nucleophile | Reaction Conditions | Product Ratio (C4:C2/C6) | Yield (%) | Reference |

| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K2CO3, DMAc | 70:30 | - | [1] |

| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | Pd catalyst, LiHMDS | >97:3 | High | [1] |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines | No catalyst | >97:3 | High | [1] |

Experimental Protocol: General Procedure for Regioselective Amination (Based on Analogy)

The following is a generalized protocol for the regioselective amination at the C4 position of a dichlorinated N-heterocycle, based on the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines.[1]

Materials:

-

6-Aryl-2,4-dichloropyrimidine (1.0 eq)

-

Secondary amine (1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand) (1-5 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and ligand.

-

Add the anhydrous solvent, followed by the secondary amine.

-

Cool the mixture to 0 °C and slowly add the LiHMDS solution.

-

Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the C4-aminated product.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The regioselectivity of these reactions on dihalopyridines is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and ligands.

For the related compound, 2,6-dichloronicotinamide, studies have shown that Suzuki coupling with aryl boronic acids occurs with high regioselectivity at the C2 position.[2] This selectivity is attributed to the chelation of the palladium(0) catalyst to the amide group, which directs the oxidative addition to the adjacent C2 chlorine-carbon bond.[2] By analogy, it is highly probable that for 4,6-dichloronicotinamide, the Suzuki coupling would preferentially occur at the C4 position, which is ortho to the directing amide group.

Logical Workflow for Selective Functionalization

The differential reactivity of the C4 and C6 positions can be exploited for the sequential synthesis of disubstituted nicotinamides. A plausible synthetic strategy would involve an initial palladium-catalyzed cross-coupling at the more reactive C4 position, followed by a nucleophilic aromatic substitution at the C6 position.

Caption: Proposed workflow for the regioselective synthesis of 4,6-disubstituted nicotinamides.

Quantitative Data from Suzuki Coupling of a Related Compound

The following table summarizes the results of the regioselective Suzuki coupling of 2,6-dichloronicotinamide with various aryl boronic acids, which serves as a model for the expected reactivity of 4,6-dichloronicotinamide.[2]

Table 2: Regioselective Suzuki Coupling of 2,6-Dichloronicotinamide

| Aryl Boronic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-Aryl-6-chloronicotinamide (%) |

| Phenylboronic acid | PXPd2 | Methanol | 60 | 0.5 | 95 |

| 4-Methoxyphenylboronic acid | PXPd2 | Methanol | 60 | 0.5 | 96 |

| 4-Trifluoromethylphenylboronic acid | PXPd2 | Methanol | 60 | 0.5 | 92 |

| 2-Methoxyphenylboronic acid | PXPd2 | Ethanol | 80 | 18 | 48 |

Experimental Protocol: Regioselective Suzuki Coupling (Adapted)

This protocol is adapted from the synthesis of 2-aryl-6-chloronicotinamides and is expected to be applicable for the C4-selective arylation of 4,6-dichloronicotinamide.[2]

Materials:

-

4,6-Dichloronicotinamide (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

PXPd2 catalyst (1-2 mol%)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Methanol

Procedure:

-

In a reaction vessel, combine 4,6-dichloronicotinamide, the aryl boronic acid, PXPd2 catalyst, and potassium carbonate.

-

Add methanol as the solvent.

-

Heat the mixture to 60 °C and stir for the required time (typically 0.5-2 hours), monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 4-aryl-6-chloronicotinamide.

Reaction Mechanism Visualization

The regioselectivity in palladium-catalyzed Suzuki coupling is proposed to be directed by the chelation of the palladium catalyst to the amide group. This directs the oxidative addition to the ortho C-Cl bond.

Caption: Proposed mechanism for C4-selective Suzuki coupling directed by amide chelation.

Conclusion

The chlorine atoms in 4,6-dichloronicotinamide exhibit distinct reactivity profiles, enabling their selective functionalization. The C4 position is more susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki coupling, likely due to a directing effect from the adjacent amide group. Conversely, the C6 position is more amenable to nucleophilic aromatic substitution, particularly after the C4 position has been modified. This differential reactivity allows for a stepwise and controlled approach to the synthesis of diverse 4,6-disubstituted nicotinamide derivatives. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the design and synthesis of novel compounds for drug discovery and development. Further research focusing directly on 4,6-dichloronicotinamide will undoubtedly uncover more detailed and nuanced reactivity patterns, expanding its utility as a versatile synthetic intermediate.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4,6-Dichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4,6-Dichloronicotinamide, a key intermediate in pharmaceutical synthesis. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safety, optimizing manufacturing processes, and defining storage conditions. This document outlines the fundamental principles of TGA, presents a detailed experimental protocol for the analysis of 4,6-Dichloronicotinamide, and discusses the interpretation of the resulting data. Hypothetical, yet representative, quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the analytical process and potential decomposition pathways.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[3] By precisely monitoring weight loss or gain, TGA can be used to determine key material properties such as:

-

Thermal Stability: The temperature at which a material begins to decompose.

-

Compositional Analysis: The quantification of different components within a material, such as moisture, volatiles, and residual inorganic content.

-

Decomposition Kinetics: The study of the rates and mechanisms of thermal degradation.

In the context of pharmaceutical development, TGA is an indispensable tool for characterizing active pharmaceutical ingredients (APIs) and intermediates like 4,6-Dichloronicotinamide.

Physicochemical Properties of 4,6-Dichloronicotinamide

A summary of the known physicochemical properties of 4,6-Dichloronicotinamide is presented in Table 1. These properties are essential for interpreting the TGA data and understanding the compound's behavior under thermal stress.

| Property | Value | Reference |

| Chemical Name | 4,6-Dichloronicotinamide | N/A |

| CAS Number | 70593-57-6 | [4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O | [4] |

| Molecular Weight | 191.01 g/mol | [4] |

| Melting Point | Not explicitly available for the amide, but the related 4,6-Dichloronicotinic acid melts at 158-160 °C. | [6] |

| Boiling Point | Not available | N/A |

| Appearance | Expected to be a solid at room temperature. | N/A |

Experimental Protocol: Thermogravimetric Analysis of 4,6-Dichloronicotinamide

This section provides a detailed methodology for conducting the TGA of 4,6-Dichloronicotinamide.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature control is required. The instrument should also have a system for controlling the atmosphere around the sample.

3.2. Materials and Sample Preparation

-

Sample: 4,6-Dichloronicotinamide, crystalline solid.

-

Crucible: Alumina or platinum crucible.

-

Purge Gas: High-purity nitrogen (or other inert gas) and dry air.

3.3. TGA Experimental Procedure

The following dot script visualizes the general workflow for a TGA experiment.

-

Sample Preparation: Accurately weigh 5-10 mg of 4,6-Dichloronicotinamide into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Post-Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature ranges of mass loss, the percentage of mass lost at each step, and the final residual mass.

Data Presentation and Interpretation

The thermal decomposition of 4,6-Dichloronicotinamide is expected to occur in multiple stages, reflecting the cleavage of different chemical bonds. The following tables present hypothetical but realistic TGA data for this compound under both inert (nitrogen) and oxidative (air) atmospheres.

Table 2: Hypothetical TGA Data for 4,6-Dichloronicotinamide under a Nitrogen Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Proposed Lost Fragments |

| 160 - 250 | ~23% | ~165 | ~220 | -CONH₂ (Amide group) |

| 250 - 400 | ~37% | ~260 | ~350 | -Cl, -CN, pyridine ring fragmentation |

| Final Residue @ 600 °C | ~40% | N/A | N/A | Charred residue |

Table 3: Hypothetical TGA Data for 4,6-Dichloronicotinamide under an Air Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Proposed Process |

| 160 - 250 | ~23% | ~165 | ~220 | Initial decomposition (similar to N₂) |

| 250 - 500 | ~75% | ~260 | ~450 | Oxidative decomposition and combustion of organic fragments |

| Final Residue @ 600 °C | <2% | N/A | N/A | Minimal inorganic residue |

Interpretation of Results:

-

Initial Decomposition: The first stage of mass loss, with an onset around 165 °C, is likely attributable to the cleavage of the amide group (-CONH₂). This is a common initial decomposition step for aromatic amides.

-

Further Degradation: The subsequent mass loss in a nitrogen atmosphere corresponds to the fragmentation of the dichloropyridine ring. The presence of chlorine atoms can influence the decomposition pathway.

-

Oxidative Decomposition: In an air atmosphere, the decomposition process is more complex due to the presence of oxygen. After the initial fragmentation, the organic components undergo combustion, leading to a much lower final residue.

-

Thermal Stability: The onset of decomposition around 165 °C indicates the upper limit for the short-term thermal stability of 4,6-Dichloronicotinamide. For long-term storage, a significantly lower temperature is recommended.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 4,6-Dichloronicotinamide likely proceeds through a series of complex reactions. A simplified, plausible pathway is illustrated below.

The initial step is proposed to be the elimination of the amide group, potentially forming a nitrile intermediate. Subsequent heating leads to the breakdown of the dichloropyridine ring, releasing smaller molecules such as hydrogen chloride (HCl) and hydrogen cyanide (HCN), and leaving a carbonaceous residue. The actual decomposition can be more complex and may involve radical mechanisms.

Conclusion

This technical guide has provided a framework for understanding and performing the thermogravimetric analysis of 4,6-Dichloronicotinamide. The presented experimental protocol and hypothetical data offer a practical starting point for researchers and scientists. The thermal stability data derived from TGA is crucial for the safe handling, processing, and storage of this important pharmaceutical intermediate. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more definitive insights into the decomposition products and mechanism.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4,6-Dichloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 4,6-Dichloronicotinamide, a versatile building block in medicinal chemistry. The strategic functionalization of this scaffold allows for the synthesis of a diverse array of substituted nicotinamides, which are prevalent in numerous biologically active compounds. The primary challenge lies in achieving site-selective substitution at the C4 and C6 positions. This document outlines potential methodologies to control this selectivity based on established principles for similar dihalopyridine and dihalopyrimidine systems.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[1][2] In the case of 4,6-Dichloronicotinamide, the reaction enables the introduction of aryl, heteroaryl, or alkyl groups at either the C4 or C6 position. The regioselectivity of this transformation is critically dependent on the reaction conditions, including the choice of the palladium catalyst, ligand, base, and solvent. Generally, in dihalopyridines, the halogen at the C4 position is more reactive towards Suzuki coupling.[3]

Data Presentation: Site-Selective Suzuki Coupling of Dihalopyridines and Dihalopyrimidines

The following tables summarize quantitative data for achieving site-selectivity in the Suzuki coupling of analogous dihalopyridine and dihalopyrimidine systems. These conditions can serve as a starting point for the optimization of reactions with 4,6-Dichloronicotinamide.

Table 1: Conditions for C4-Selective Suzuki Coupling of 2,4-Dichloropyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C4:C2 Ratio |

| Pd2(dba)3 (2) | IPr (4) | K3PO4 (2) | THF | RT | 12 | Phenylboronic acid | 85 | >10:1 |

| Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | 1,4-Dioxane/H2O | 100 | 12 | 4-Methoxyphenylboronic acid | 92 | >20:1 |

| Pd(PPh3)4 (5) | - | Na2CO3 (2) | Toluene/EtOH/H2O | 80 | 16 | 3-Tolylboronic acid | 78 | ~5:1 |

Table 2: Conditions for Suzuki Coupling of 4,6-Dichloropyrimidines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) of Di-substituted Product |

| Pd(OAc)2 (4) | PPh3 (8) | K3PO4 (3) | 1,4-Dioxane | 100 | 24 | Phenylboronic acid | 85 |

| Pd(PPh3)2Cl2 (3) | - | K3PO4 (3) | DMF | 120 | 18 | 4-Fluorophenylboronic acid | 90 |

| Pd(PPh3)4 (5) | - | K2CO3 (2) | Toluene/H2O | 90 | 12 | Naphthylboronic acid | 75 |

Experimental Protocols

The following are generalized protocols for performing Suzuki coupling reactions on 4,6-Dichloronicotinamide. Optimization may be required for specific substrates.

Protocol 1: C4-Selective Monosubstitution

This protocol is designed for the preferential arylation at the C4 position of 4,6-Dichloronicotinamide.

Reagents and Materials:

-

4,6-Dichloronicotinamide

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr)

-

Potassium phosphate (K3PO4)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4,6-Dichloronicotinamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving Pd2(dba)3 (0.02 mmol, 2 mol%) and IPr (0.04 mmol, 4 mol%) in 5 mL of anhydrous THF.

-

Add 15 mL of anhydrous THF to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Disubstitution

This protocol is aimed at achieving substitution at both the C4 and C6 positions of 4,6-Dichloronicotinamide.

Reagents and Materials:

-

4,6-Dichloronicotinamide

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium phosphate (K3PO4)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4,6-Dichloronicotinamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

-

In a separate vial, dissolve palladium(II) acetate (0.04 mmol, 4 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of anhydrous 1,4-dioxane to form the catalyst solution.

-

Add 15 mL of anhydrous 1,4-dioxane to the Schlenk flask.

-

Transfer the catalyst solution to the reaction mixture using a syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 4,6-disubstituted nicotinamide.

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction pathway and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4,6-Dichloronicotinamide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4,6-dichloronicotinamide with primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-amino-6-chloronicotinamide derivatives, which are valuable intermediates in drug discovery and medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in a vast array of pharmaceutical compounds.[2][3] The selective mono-amination of di- or polychlorinated heteroaromatic compounds like 4,6-dichloronicotinamide presents a synthetic challenge due to the potential for multiple amination products.[2] However, by carefully controlling reaction conditions, regioselective amination can be achieved, providing access to a diverse range of substituted aminonicotinamides. These compounds serve as key building blocks for the development of novel therapeutics.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl chloride (4,6-dichloronicotinamide) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Conditions and Expected Yields

While specific data for the Buchwald-Hartwig amination of 4,6-dichloronicotinamide with a wide range of primary amines is not extensively reported in the literature, the following tables provide illustrative examples of typical reaction conditions and expected yields based on analogous reactions with dichloropyridines and dichloropyrimidines.[2] These tables should serve as a starting point for reaction optimization.

Table 1: Typical Reagents and Conditions for Mono-amination of 4,6-Dichloronicotinamide

| Parameter | Recommended | Notes |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is typical. |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are preferred.[4] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are generally used. |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial for optimal results. |

| Temperature | 80-110 °C | Reaction temperature may need to be optimized. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |

Table 2: Illustrative Examples of Mono-amination with Various Primary Amines (Expected Yields)

| Primary Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| n-Butylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 70-85 |

| Cyclohexylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 65-80 |

| Benzylamine | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 16 | 75-90 |

| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Dioxane | 110 | 24 | 60-75 |

Note: The yields presented are estimates based on reactions with similar substrates and are intended for guidance. Actual yields may vary depending on the specific primary amine and optimized reaction conditions.

Experimental Protocols

The following is a general protocol for the regioselective mono-amination of 4,6-dichloronicotinamide with a primary amine. Optimization of the reaction parameters, particularly the choice of ligand and base, may be necessary for different amine coupling partners.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

-

4,6-Dichloronicotinamide

-

Primary amine (1.1 - 1.2 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equivalents)

-

Anhydrous toluene

-

Standard laboratory glassware for reactions under inert atmosphere

-

Magnetic stirrer and heating mantle/oil bath

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the same flask, add the base, 4,6-dichloronicotinamide (1.0 equivalent), and the primary amine (1.1-1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via a syringe to the flask to achieve a desired concentration (e.g., 0.1-0.2 M with respect to the 4,6-dichloronicotinamide).

-

Reaction Conditions: Seal the flask and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-6-chloronicotinamide derivative.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

Substituted nicotinamides are a class of compounds with diverse biological activities and significant potential in drug discovery. The products of the Buchwald-Hartwig amination of 4,6-dichloronicotinamide, namely 4-amino-6-chloronicotinamide derivatives, can serve as versatile scaffolds for the synthesis of novel therapeutic agents.

One notable example is 6-aminonicotinamide, a related compound, which has been investigated as an anticancer agent. It acts as an inhibitor of the pentose phosphate pathway (PPP), a metabolic pathway crucial for cancer cell proliferation and survival. By inhibiting key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), 6-aminonicotinamide disrupts cellular energy metabolism and redox balance, leading to increased oxidative stress and induction of apoptosis in cancer cells.

The ability to introduce a wide variety of primary amines at the 4-position of the nicotinamide core through the Buchwald-Hartwig amination allows for the generation of large libraries of analogues. These libraries can be screened for activity against various biological targets, including but not limited to:

-

Kinase Inhibitors: The pyridine and amide moieties are common features in many kinase inhibitors.

-

Enzyme Inhibitors: As demonstrated by 6-aminonicotinamide, these scaffolds can be tailored to inhibit specific enzymes involved in disease pathways.

-